4-(Tert-butoxy)butan-1-amine hydrochloride

Descripción

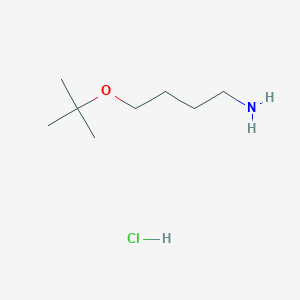

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]butan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO.ClH/c1-8(2,3)10-7-5-4-6-9;/h4-7,9H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLVGMKRNMPIBDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCCCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Physicochemical Properties of 4-(Tert-butoxy)butan-1-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butoxy)butan-1-amine hydrochloride is a primary amine featuring a tert-butoxy group, a common protecting group in organic synthesis. This structural motif makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The presence of a primary amine allows for a wide range of chemical modifications, making it a versatile intermediate for the development of novel therapeutic agents. Amines are crucial components in many drugs, influencing their solubility, bioavailability, and interaction with biological targets. The hydrochloride salt form of this amine enhances its stability and water solubility, which are critical properties for drug formulation and delivery.

This technical guide provides a comprehensive overview of the known and estimated physicochemical properties of 4-(Tert-butoxy)butan-1-amine hydrochloride. It also details the standard experimental protocols for determining these properties, offering insights into the rationale behind the methodological choices.

Chemical Structure and Properties

The chemical structure of 4-(Tert-butoxy)butan-1-amine hydrochloride combines a linear four-carbon chain with a bulky tert-butoxy group at one end and a protonated amine at the other.

Caption: Chemical structure of 4-(Tert-butoxy)butan-1-amine hydrochloride.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-(Tert-butoxy)butan-1-amine hydrochloride. It is important to note that due to the limited availability of experimental data for this specific compound, some values are estimated based on structurally similar molecules.

| Property | Value | Source/Method |

| Molecular Formula | C₈H₂₀ClNO | Calculated |

| Molecular Weight | 181.70 g/mol | Calculated from the molecular formula of the closely related (2R)-isomer.[1] |

| Appearance | White to off-white solid | Typical for amine hydrochloride salts.[2] |

| Melting Point | Not available (likely >100 °C) | Estimated based on similar amine hydrochlorides. |

| Boiling Point | Not available | Decomposes upon heating. |

| Solubility | Soluble in water | Amine hydrochloride salts are generally water-soluble.[3] |

| pKa | ~10.6 | Estimated based on the pKa of n-butylamine.[4][5] |

Experimental Protocols for Physicochemical Characterization

The determination of the physicochemical properties of a compound like 4-(Tert-butoxy)butan-1-amine hydrochloride is crucial for its application in research and drug development. Below are detailed protocols for key analytical techniques.

Determination of Melting Point

The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid.

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small amount of the finely powdered, dry 4-(Tert-butoxy)butan-1-amine hydrochloride is packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range.

Causality: A sharp melting range is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.

Spectroscopic Analysis

Spectroscopic techniques are essential for elucidating the chemical structure and confirming the identity of a compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Approximately 5-10 mg of 4-(Tert-butoxy)butan-1-amine hydrochloride is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

-

Data Acquisition: The ¹H NMR spectrum is acquired on a high-resolution NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Analysis: The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), coupling constants (J), and integral values of the peaks are analyzed to assign the protons to the molecular structure.

Expected ¹H NMR Signals (in D₂O):

-

A singlet around 1.3 ppm corresponding to the nine protons of the tert-butyl group.

-

Multiplets in the range of 1.5-1.9 ppm for the four protons of the two central methylene groups (-CH₂-CH₂-).

-

A triplet around 3.0-3.2 ppm for the two protons of the methylene group adjacent to the amino group (-CH₂-NH₃⁺).

-

A triplet around 3.6-3.8 ppm for the two protons of the methylene group adjacent to the ether oxygen (-O-CH₂-).

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in a deuterated solvent is typically required.

-

Data Acquisition: The ¹³C NMR spectrum is acquired on the same spectrometer, often with proton decoupling.

-

Data Analysis: The chemical shifts of the carbon signals are analyzed to identify the different carbon environments in the molecule.

2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The characteristic absorption bands are assigned to specific functional groups.

Expected IR Absorption Bands:

-

N-H stretching: A broad band in the region of 3000-2800 cm⁻¹ is characteristic of the ammonium salt (-NH₃⁺).

-

C-H stretching: Bands around 2960-2850 cm⁻¹ corresponding to the alkyl C-H bonds.

-

N-H bending: A medium to strong band around 1600-1500 cm⁻¹.

-

C-O stretching: A strong band in the region of 1100-1000 cm⁻¹ for the ether linkage.

3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Electrospray Ionization (ESI)-Mass Spectrometry Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The solution is infused into the ESI source of a mass spectrometer. The spectrum is acquired in positive ion mode.

-

Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion and any fragment ions are analyzed. The expected molecular ion for the free base (C₈H₁₉NO) would be [M+H]⁺ at m/z 146.2.

Caption: Workflow for NMR Spectroscopic Analysis.

Determination of pKa

The pKa is a measure of the acidity of a protonated amine and is a critical parameter for understanding its behavior in biological systems and for formulation development.

Potentiometric Titration Protocol:

-

Sample Preparation: An accurately weighed amount of 4-(Tert-butoxy)butan-1-amine hydrochloride is dissolved in a known volume of deionized water.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

Measurement: The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Causality: The pKa value indicates the extent of ionization of the amine at a given pH. This is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties in the body.

Conclusion

References

-

MOLBASE. (n.d.). butan-1-amine|109-73-9. Retrieved from [Link]

-

Physical Properties of Amines: Alkyl, Aliphatic Amines. (2023, October 20). StudySmarter. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12274522, (2R)-butan-2-amine hydrochloride. Retrieved from [Link]

-

ChemBK. (2025, August 19). butan-1-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]

-

Quora. (2017, March 1). Why do amines dissolve in hydrochloric acid? Retrieved from [Link]

Sources

solubility of 4-(Tert-butoxy)butan-1-amine hydrochloride in organic solvents

Technical Guide: Solubility Profile & Handling of 4-(Tert-butoxy)butan-1-amine Hydrochloride

CAS: 2305252-57-5 | Formula: C

Part 1: Executive Summary

This guide provides a technical analysis of the solubility landscape for 4-(Tert-butoxy)butan-1-amine hydrochloride , a specialized intermediate used in the synthesis of pharmaceutical building blocks and functionalized linkers.

As a primary amine salt featuring a bulky lipophilic tert-butoxy tail, this compound exhibits amphiphilic solubility behavior . While the hydrochloride headgroup dictates high water solubility, the tert-butyl ether moiety imparts significant lipophilicity, enabling solubility in chlorinated organic solvents—a critical feature for non-aqueous reaction workups.

Key Solubility Takeaways:

-

Primary Solvents (High Solubility): Water, Methanol, Ethanol, DMSO.

-

Process Solvents (Moderate/High Solubility): Dichloromethane (DCM), Chloroform.

-

Anti-Solvents (Precipitation): Diethyl Ether, Methyl tert-butyl ether (MTBE), Hexanes, Toluene.

Part 2: Physicochemical Profile & Solubility Mechanism[4][5]

Structural Analysis

The solubility of this compound is governed by the competition between two distinct functional domains:

-

Hydrophilic Head (Amine HCl): The protonated primary amine (

) provides high lattice energy and strong interaction with polar protic solvents via hydrogen bonding and ion-dipole forces. -

Lipophilic Tail (tert-Butoxybutyl): The four-carbon linker capped with a bulky tert-butyl group disrupts the crystal lattice and enhances interaction with organic solvents, distinguishing it from short-chain amine salts (e.g., ethylamine HCl) which are insoluble in DCM.

Solubility Data Table

Note: Data represents qualitative solubility classes based on structural analogs and standard amine salt behavior.

| Solvent Class | Specific Solvent | Solubility Rating | Primary Utility |

| Polar Protic | Water | High (>100 mg/mL) | Aqueous workup; Reverse-phase chromatography. |

| Methanol | High | Dissolution for reactions; Transfer solvent. | |

| Ethanol | High | Recrystallization (solvent component). | |

| Chlorinated | Dichloromethane (DCM) | Good | Critical: Allows extraction of the salt from aqueous phases (salting out) or use in anhydrous acylation reactions. |

| Chloroform | Good | NMR analysis; Synthesis solvent. | |

| Polar Aprotic | DMSO / DMF | High | Stock solutions; High-temperature reactions. |

| Ethers | Diethyl Ether | Insoluble | Anti-solvent: Used to precipitate the salt from DCM or Alcohols. |

| THF | Low/Marginal | Not recommended for dissolving; potential for oiling out.[2] | |

| Hydrocarbons | Hexanes / Heptane | Insoluble | Washing impurities; Anti-solvent. |

Part 3: Visualization of Solubility Logic

The following diagram illustrates the decision logic for solvent selection based on the compound's amphiphilic nature.

Figure 1: Solubility mechanism showing the dual interaction pathways allowing dissolution in both aqueous and chlorinated media.

Part 4: Experimental Protocols

Protocol A: Purification via Solvent/Anti-Solvent Precipitation

Use this method to purify crude material or remove non-polar impurities.

-

Dissolution: Dissolve the crude 4-(tert-butoxy)butan-1-amine hydrochloride in the minimum volume of Dichloromethane (DCM) or Methanol at room temperature.

-

Tip: If using Methanol, ensure it is anhydrous if the downstream reaction is moisture-sensitive.

-

-

Filtration: Filter the solution through a 0.45 µm PTFE syringe filter to remove any inorganic salts (e.g., NaCl, NH

Cl) which are insoluble in DCM. -

Precipitation: While stirring rapidly, slowly add 5–10 volumes of Diethyl Ether or MTBE .

-

Observation: The solution should turn cloudy as the amine salt crystallizes or oils out.

-

-

Crystallization: If an oil forms (common with ether-linked amines), scratch the flask wall with a glass rod or sonicate to induce crystallization. Cool to 0°C for 1 hour.

-

Isolation: Filter the white solid under vacuum (nitrogen blanket recommended due to hygroscopicity). Wash with cold Hexanes.

Protocol B: Solvent Swapping (Aqueous to Organic)

Use this method to isolate the salt from an aqueous reaction mixture without lyophilization.

-

Basification (Optional): If the free base is required, treat the aqueous solution with NaOH, extract into DCM, and dry.

-

Salt Extraction: To extract the hydrochloride salt directly:

-

Saturate the aqueous phase with NaCl (brine).

-

Extract multiple times with DCM or Chloroform . The lipophilic tert-butyl group allows the ion pair to partition into the organic phase.

-

-

Drying: Dry the combined organic layers over anhydrous Na

SO -

Evaporation: Concentrate in vacuo. The salt will likely solidify upon removal of the solvent.

Part 5: Handling & Stability

-

Hygroscopicity: Like most amine hydrochlorides, this compound is hygroscopic.[3] Store in a desiccator or under inert atmosphere (Argon/Nitrogen).

-

Stability: The tert-butyl ether linkage is stable to basic conditions and mild acids but is acid-labile under strong conditions (e.g., neat TFA or concentrated HCl/heat), which would cleave the ether to an alcohol.

-

Caution: Avoid using strong Lewis acids during handling to prevent deprotection of the tert-butyl group.

-

Part 6: Purification Workflow Diagram

Figure 2: Step-by-step purification workflow utilizing the compound's solubility in DCM and insolubility in Ether.

References

-

Sigma-Aldrich. 4-(tert-butoxy)butan-1-amine hydrochloride Product Page (CAS 2305252-57-5). Retrieved from

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 100364-13-4 (Free Base Analog). Retrieved from

-

Organic Syntheses. General Procedures for Purification of Amine Hydrochlorides. (Analogous methodology). Retrieved from

-

CymitQuimica. 4-(tert-Butoxy)butan-1-amine hydrochloride Technical Data. Retrieved from

Sources

Application Note: Amide Coupling with 4-(Tert-butoxy)butan-1-amine Hydrochloride

Introduction & Chemical Profile[1][2][3][4][5][6][7]

The reagent 4-(tert-butoxy)butan-1-amine hydrochloride is a specialized building block frequently employed in medicinal chemistry to introduce a lipophilic, ether-containing linker. Unlike simple alkyl amines, the tert-butoxy group serves two strategic functions:

-

Polarity Modulation: It caps the alkyl chain with a bulky, lipophilic moiety that can improve blood-brain barrier (BBB) penetration compared to hydroxylated linkers.

-

Latent Functionality: The tert-butyl group acts as an acid-labile protecting group, which can be removed (using TFA or HCl/Dioxane) to reveal a primary alcohol for further derivatization (e.g., PROTAC linker synthesis).

However, its hydrochloride salt form and the acid-sensitivity of the ether moiety present specific challenges during amide coupling. This guide outlines protocols designed to maximize yield while preventing premature cleavage of the tert-butyl ether.

Chemical Profile

| Property | Description |

| Structure | |

| Functionality | Primary Amine (Nucleophile), tert-Butyl Ether (Acid-Labile) |

| State | Hygroscopic Solid (Salt form) |

| pKa (approx) | ~10.5 (Amine conjugate acid) |

| Solubility | Salt: Water, Methanol, DMSO.[1] Free Base: DCM, EtOAc, THF, Ether. |

Strategic Considerations (The "Why" Behind the Protocol)

A. Neutralization of the Hydrochloride Salt

The reagent is supplied as a hydrochloride salt to ensure shelf stability. In this form, the nitrogen is protonated (

-

Critical Action: You must include an excess of organic base (DIPEA or NMM) to deprotonate the salt in situ.

-

Stoichiometry: Use at least 3.0 equivalents of base relative to the amine salt. (1 eq to neutralize the HCl, 1 eq to neutralize the carboxylic acid activation byproduct, and 1 eq to maintain basicity).

B. Stability of the tert-Butyl Ether

The tert-butyl ether is stable under basic and neutral conditions but is susceptible to cleavage in strong acidic environments (

-

Risk: Standard amide coupling workups often use 1N HCl to remove excess amine. This can slowly hydrolyze the ether or promote isobutylene elimination.

-

Solution: Replace strong acid washes with 10% Citric Acid or Saturated Ammonium Chloride (

) , which are acidic enough to protonate unreacted amines but mild enough to preserve the ether.

Protocol A: High-Throughput Discovery (HATU Method)

Best for: Milligram-scale reactions, precious carboxylic acids, and difficult couplings.

Materials

-

Carboxylic Acid (R-COOH): 1.0 equiv

-

Amine Reagent: 4-(tert-butoxy)butan-1-amine HCl (1.2 equiv)

-

Coupling Agent: HATU (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 equiv)

-

Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)

Step-by-Step Procedure

-

Pre-activation: To a vial containing the Carboxylic Acid (1.0 equiv) in DMF, add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir at Room Temperature (RT) for 5–10 minutes.

-

Note: The solution should turn yellow/orange. This forms the activated At-ester.[2]

-

-

Amine Addition: In a separate vial, dissolve 4-(tert-butoxy)butan-1-amine HCl (1.2 equiv) in a minimum amount of DMF with DIPEA (1.5 equiv). Add this solution dropwise to the activated acid mixture.

-

Why separate? Premixing the amine salt with base ensures the nucleophile is free (

) before it hits the electrophile.

-

-

Quench: Dilute with Ethyl Acetate (EtOAc).

-

Workup (Ether-Safe):

-

Wash Organic layer 2x with 10% Citric Acid (removes unreacted amine/DIPEA).

-

Wash 2x with Sat.

(removes unreacted acid/HOBt byproducts). -

Wash 1x with Brine.

-

Dry over

, filter, and concentrate.[4]

-

Workflow Visualization (HATU)

Protocol B: Scalable & Green (T3P Method)

Best for: Gram-scale synthesis, ease of purification, and epimerization-prone acids.[5]

Propylphosphonic anhydride (T3P) is a cyclic anhydride that generates water-soluble byproducts, allowing for very clean crude products without chromatography.

Materials

-

Carboxylic Acid: 1.0 equiv[4]

-

Amine Reagent: 4-(tert-butoxy)butan-1-amine HCl (1.1 equiv)

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) (1.5 equiv)

-

Base: DIPEA or Triethylamine (TEA) (4.0 equiv)

-

Solvent: EtOAc or 2-MeTHF (preferred for green chemistry).

Step-by-Step Procedure

-

Slurry: Charge the reaction vessel with Carboxylic Acid (1.0 equiv), Amine HCl salt (1.1 equiv), and EtOAc (5–10 volumes).

-

Base Addition: Add DIPEA (4.0 equiv) in one portion.

-

Observation: The mixture may become homogeneous as the amine salt is neutralized and the free base dissolves in EtOAc. Cool to 0°C if the acid is sensitive.

-

-

T3P Addition: Add T3P solution (1.5 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir for 1–12 hours.

-

Workup:

Workflow Visualization (T3P)

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | HCl salt not fully neutralized. | Increase base (DIPEA) to 4.0–5.0 equivalents. Ensure solvent is dry. |

| Guanidinylation | Amine reacted with HATU directly. | Ensure Acid + HATU + Base stir for 5 mins before adding the amine. |

| Loss of t-Bu Group | Workup was too acidic. | Switch from 1N HCl to 10% Citric Acid or saturated |

| Precipitation | Amine HCl is insoluble in DCM. | Use DMF or switch to the T3P/EtOAc protocol where solubility is less critical initially. |

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[12][3][2][5][9] Tetrahedron, 61(46), 10827-10852. 13

-

Dunetz, J. R., et al. (2011).[5] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[5] Organic Letters, 13(19), 5048–5051. 5

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

-

BenchChem Application Note. (2025). The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent. 2

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. growingscience.com [growingscience.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Amine to Amide Mechanism - T3P [commonorganicchemistry.com]

- 8. HATU - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Amidation reactions from the direct coupling of metal carboxylate salts with amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 13. Amide synthesis by acylation [organic-chemistry.org]

Technical Support Center: Optimizing 4-(Tert-butoxy)butan-1-amine Hydrochloride Couplings

Executive Summary & Molecule Profile[1]

This guide addresses the specific challenges associated with coupling 4-(Tert-butoxy)butan-1-amine hydrochloride (CAS: 3858-78-4). This reagent is a critical "linker" molecule often used in PROTAC® development and medicinal chemistry to introduce a lipophilic spacer with a masked alcohol (via the tert-butyl ether).

Key Technical Constraints:

-

Salt Form (HCl): The amine is protonated (

). It is non-nucleophilic until neutralized. Failure to fully "free-base" this salt is the #1 cause of low yields. -

Acid Sensitivity: The tert-butyl ether is acid-labile. While stable under basic coupling conditions, it risks cleavage during acidic workups (e.g., 1N HCl washes), leading to the formation of the alcohol side-product (4-aminobutan-1-ol derivatives).

-

Stoichiometry Errors: The hydrochloride salt adds ~20% mass compared to the free amine. Gravimetric errors lead to under-dosing of the nucleophile.

Critical Troubleshooting Modules

Module A: The "Free-Basing" Protocol (Yield Killer #1)

The Issue: Researchers often add the amine-HCl salt directly to the reaction mixture containing the carboxylic acid and coupling agent, assuming the base (e.g., DIPEA) will instantaneously neutralize it. The Reality: The salt is often sparingly soluble in DCM or THF. If the base is consumed by the activated ester or if the salt clumps, the amine remains protonated and inert.

Corrective Action:

-

Pre-neutralization (Recommended): Dissolve the amine-HCl in the solvent + Base before adding it to the activated acid.

-

The "pH 9 Check": Wet pH paper with the reaction mixture 5 minutes after amine addition. If it is not basic, your amine is likely still protonated.

Module B: Protecting Group Integrity

The Issue: Loss of the tert-butyl group (

-

Buffered Workup: Use saturated

or Phosphate Buffer (pH 5-6) instead of strong acids. -

Reagent Choice: Avoid highly acidic coupling additives if possible, though standard HOBt/HOAt are generally safe.

Comparative Reagent Data

The following table summarizes coupling efficiency for this specific steric profile (primary amine on a flexible alkyl chain).

| Coupling System | Reaction Rate | Yield Potential | Risk Profile | Recommendation |

| HATU / DIPEA | Very Fast (< 1h) | High (90%+) | High cost; difficult removal of byproducts. | Gold Standard for small scale (<1g). |

| EDC / HOBt | Moderate (4-12h) | Good (70-85%) | Urea byproduct removal is easy; scalable. | Best for scale-up (>5g). |

| Acid Chloride | Instant | Variable | HCl generation can cleave | Avoid unless using strict Schotten-Baumann conditions. |

| T3P (PPA) | Slow | High | Low epimerization; easy workup. | Use if the carboxylic acid is sterically hindered.[1] |

Visualized Workflows (Graphviz)

Diagram 1: The Optimized Order of Addition

This workflow prevents side reactions and ensures the amine is nucleophilic before it encounters the electrophile.

Caption: Split-vial activation strategy ensures the amine is fully deprotonated and soluble before engaging the activated ester, preventing kinetic stalling.

Diagram 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing common failure modes: incomplete coupling (pH issue) vs. product degradation (stability issue).

Standard Operating Procedure (SOP)

Protocol: HATU-Mediated Coupling of 4-(Tert-butoxy)butan-1-amine HCl

Reagents:

-

Carboxylic Acid (1.0 equiv)[2]

-

4-(Tert-butoxy)butan-1-amine HCl (1.2 equiv)

-

HATU (1.1 equiv)

-

DIPEA (Diisopropylethylamine) (3.0 - 4.0 equiv)

-

Solvent: Anhydrous DMF (preferred) or DCM.

Step-by-Step:

-

Activation: In a clean vial, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF. Add DIPEA (1.0 equiv). Stir at Room Temperature (RT) for 5-10 minutes.

-

Note: The solution should turn slightly yellow. This pre-activation forms the active ester (O-At).

-

-

Neutralization: In a separate vial, suspend 4-(Tert-butoxy)butan-1-amine HCl (1.2 equiv) in minimal DMF. Add the remaining DIPEA (2.0 - 3.0 equiv).

-

Critical: Vortex or sonicate until the salt dissolves. The solution may warm slightly.

-

-

Coupling: Add the Neutralized Amine solution dropwise to the Activated Acid solution.

-

Monitoring: Stir at RT. Check LCMS at T=1hr.

-

Success Marker: Look for Parent Mass [M+H].

-

Failure Marker: If you see [M+H minus 56], you have lost the tert-butyl group (likely due to contaminated acidic solvent or excessive heat).

-

-

Workup (Gentle): Dilute with Ethyl Acetate. Wash with saturated

(2x) and Brine (1x). Do not use 1N HCl. Dry over

Frequently Asked Questions (FAQ)

Q: My reaction turned black/dark brown. Is it ruined? A: Not necessarily. HATU/DIPEA reactions often darken over time due to trace impurities in the amine or HOAt byproducts. Rely on LCMS/TLC, not color.

Q: Can I use PyBOP instead of HATU? A: Yes. PyBOP is a phosphonium salt and works similarly. However, it produces HMPA (carcinogen) as a byproduct. Ensure proper safety controls.

Q: Why do I need 3-4 equivalents of base? A:

-

1.0 eq neutralizes the HCl on the amine salt.

-

1.0 eq neutralizes the carboxylic acid (to form the carboxylate for activation).

-

1.0-2.0 eq maintains the basic pH required for the reaction kinetics.

-

Total: ~3.0 to 4.0 equivalents are necessary.

Q: How do I calculate the stoichiometry correctly? A:

-

MW of Free Amine (

): 145.24 g/mol -

MW of HCl Salt (

): 181.70 g/mol -

Calculation: If you need 1 mmol of amine, weigh 181.7 mg of the salt, not 145 mg. Weighing 145 mg of the salt results in only 0.8 mmol of nucleophile (20% error).

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][3][4][5][6] Tetrahedron, 61(46), 10827-10852.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Refer to section on cleavage of tert-butyl ethers).

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[6] Organic Process Research & Development, 20(2), 140–177.

Sources

- 1. Amide synthesis by acylation [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. hepatochem.com [hepatochem.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. growingscience.com [growingscience.com]

Technical Support Center: Navigating the Acidic Hydrolysis of tert-Butyl Protecting Groups

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical advice on a common yet critical challenge in organic synthesis: preventing the unintended hydrolysis of tert-butyl (tBu) protecting groups under acidic conditions. As a cornerstone of modern synthetic strategy, particularly in peptide and complex molecule synthesis, the stability and selective removal of tBu groups are paramount.[1][2] This resource will delve into the mechanistic underpinnings of tBu group lability, offer troubleshooting guidance for common experimental issues, and provide validated protocols to enhance the precision and success of your work.

I. Fundamental Principles: The "Why" Behind tBu Lability

Before troubleshooting, it's crucial to understand the chemical principles governing the acid-catalyzed cleavage of tert-butyl groups, which are commonly used as tert-butyl esters for carboxylic acids and tert-butoxycarbonyl (Boc) groups for amines.[3][4]

The susceptibility of these groups to acidic conditions stems from the remarkable stability of the resulting tert-butyl cation intermediate.[5][6][7] This stability is attributed to two primary electronic effects:

-

Hyperconjugation: The three methyl groups surrounding the positively charged carbon donate electron density from their C-H sigma bonds into the empty p-orbital of the carbocation, effectively delocalizing the positive charge.[5][6]

-

Inductive Effect: The alkyl groups also push electron density towards the carbocation center through the sigma bonds, further stabilizing the positive charge.

This inherent stability drives the forward reaction of the deprotection, making it a favorable process under acidic catalysis. The cleavage mechanism for both tert-butyl esters and Boc-protected amines proceeds via the formation of this stable tert-butyl cation.[8][9]

Caption: Mechanism of acid-catalyzed t-butyl ester deprotection.

II. Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for removing a tert-butyl ester or Boc group?

Standard deprotection is typically achieved using strong acids.[10] Trifluoroacetic acid (TFA) is a common choice, often used neat or in a 1:1 mixture with a solvent like dichloromethane (DCM).[10][11] Other effective acids include hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄).[8][10] The reaction is usually fast, occurring at room temperature within a few hours.[12]

Q2: I'm observing side products after deprotection. What is happening?

The primary cause of side reactions is the electrophilic nature of the liberated tert-butyl cation.[4] This cation can alkylate other nucleophilic sites within your molecule, particularly in peptide synthesis where residues like Tryptophan, Methionine, and Cysteine are susceptible.[10]

To mitigate this, the addition of "scavengers" to the reaction mixture is critical.[4][10] These are nucleophilic species that trap the tert-butyl cation before it can react with your product.

| Scavenger | Target Residue/Function | Typical Concentration (v/v) |

| Triisopropylsilane (TIS) | General purpose, effective for Trp | 2.5 - 5% |

| Water | General purpose | 2.5 - 5% |

| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% |

| Thioanisole | Trp, Met | 5% |

Q3: How can I selectively cleave a tert-butyl ester in the presence of a Boc group (or vice versa)?

This is a significant challenge due to the similar acid lability of both groups.[11] However, kinetic differentiation is sometimes possible. For instance, some reports suggest that certain Lewis acids, like Zinc Bromide (ZnBr₂) in DCM, can show selectivity for tert-butyl esters over some N-Boc groups, although this is highly substrate-dependent.[13][14]

Conversely, to selectively remove a Boc group while preserving a tert-butyl ester, very mild and controlled acidic conditions are necessary. Often, exploring alternative, orthogonal protecting group strategies is a more robust approach if such selectivity is required.

Q4: Are there non-acidic methods for tert-butyl group removal?

While less common, non-acidic methods do exist and can be useful for highly acid-sensitive substrates.[11][12]

-

Thermolytic Cleavage: Heating the compound in a high-boiling point solvent can cause the elimination of isobutylene.[11]

-

Catalytic Methods: A combination of tris(4-bromophenyl)aminium radical cation ("magic blue") and triethylsilane provides a mild, transition-metal-free deprotection pathway.[15][16]

III. Troubleshooting Guide

This section addresses specific experimental problems in a direct question-and-answer format.

Problem: My deprotection reaction is incomplete or very slow.

Possible Cause & Solution Workflow:

Caption: Troubleshooting workflow for incomplete deprotection.

Problem: I need to perform a reaction under mildly acidic conditions but want to keep my tert-butyl group intact.

Solution: Modulating Acid Strength and Reaction Conditions

The key is to operate in a pH range or with an acid that is not strong enough to facilitate significant cleavage.

-

Choice of Acid: Avoid strong acids like TFA, HCl, and H₂SO₄. Acetic acid or formic acid can sometimes be used for other transformations without significantly affecting tert-butyl groups, especially at low temperatures and for short reaction times.[8]

-

Temperature Control: Hydrolysis is temperature-dependent. Performing your reaction at 0°C or below can dramatically reduce the rate of undesired deprotection.

-

Reaction Time: Minimize the exposure time to acidic conditions. Plan your experiment to be as efficient as possible.

-

Alternative Protecting Groups: If the required conditions are incompatible with a tert-butyl group, consider a more robust protecting group. Silyl ethers (e.g., TBDMS, TIPS) are stable to many conditions where tert-butyl groups are labile, though they are sensitive to fluoride ions.[17][18][19] Benzyl ethers are also more stable to acid but can be removed by hydrogenolysis.[20]

IV. Experimental Protocols

Protocol 1: Standard Deprotection of a tert-Butyl Ester using TFA

This protocol is suitable for robust substrates where high acid strength is not a concern.

-

Preparation: Dissolve the tert-butyl ester-protected compound in dichloromethane (DCM) to a concentration of approximately 0.1 M.

-

Scavengers: If the substrate contains sensitive functionalities (e.g., Tryptophan, Cysteine), add appropriate scavengers such as triisopropylsilane (TIS, 2.5-5% v/v) and water (2.5-5% v/v).[10]

-

Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution at room temperature.

-

Reaction: Stir the mixture for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by precipitation, crystallization, or chromatography as required.

Protocol 2: Selective tert-Butyl Ester Cleavage with Aqueous Phosphoric Acid

This milder protocol can sometimes offer better selectivity in the presence of other acid-labile groups.

-

Preparation: Dissolve the tert-butyl ester in a suitable organic solvent such as toluene or DCM.

-

Acid Addition: Add 85 wt% aqueous phosphoric acid (typically 5 equivalents).[11]

-

Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress closely.

-

Workup: Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

-

Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

V. References

-

Fiveable. (2025, September 15). Tert-Butyl Cation Definition. Fiveable.

-

BenchChem. (2025). A Comparative Guide to the Stability of Tert-Butyl Protecting Groups. BenchChem.

-

ACS GCI Pharmaceutical Roundtable. Acids. Wordpress.

-

Kaul, R., et al. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3.

-

The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. Wikipedia.

-

ResearchGate. Mechanism of acidic catalyzed hydrolysis of (A) a Boc group and (B) t-butyl ester. ResearchGate.

-

Kato, T., & Reed, C. A. (2004). Putting tert-Butyl Cation in a Bottle. Angewandte Chemie International Edition, 43(22), 2907-2910.

-

Fisher Scientific. Amine Protection / Deprotection. Fisher Scientific.

-

Kim, S., & Park, J. H. (2025). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – An Asian Journal, 31, e202501387.

-

BenchChem. (2025). Technical Support Center: t-Butyl Ester Protecting Group Hydrolysis. BenchChem.

-

BenchChem. (2025). The Pivotal Role of tert-Butyl Esters in Organic Synthesis: A Guide to Protection and Deprotection Strategies. BenchChem.

-

Ogasa, C., et al. (2023, August 29). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.

-

Chemistry Stack Exchange. (2015, July 16). Why is tert-Butyl (tBu) often not listed as protecting group for alcohol? Chemistry Stack Exchange.

-

University of Windsor. Alcohol Protecting Groups.

-

Pearson+. Explain why a tertiary butyl cation is more stable than an isopro... Pearson+.

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. Master Organic Chemistry.

-

BenchChem. (2025). Cleavage of the tert-butyl ester without affecting other functional groups. BenchChem.

-

Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. The Journal of Organic Chemistry, 88(10), 6932-6938.

-

Organic Chemistry Portal. tert-Butyl Esters. Organic Chemistry Portal.

-

Pearson. The reaction of tert-butyl alcohol with concentrated HCl goes by ... Pearson.

-

Chemistry LibreTexts. (2019, September 3). 10.1: 14.1 Reactions of Alcohols with Hydrohalic Acids. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. fiveable.me [fiveable.me]

- 6. m.youtube.com [m.youtube.com]

- 7. The reaction of tert-butyl alcohol with concentrated HCl goes by ... | Study Prep in Pearson+ [pearson.com]

- 8. Acids - Wordpress [reagents.acsgcipr.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. UQ eSpace [espace.library.uq.edu.au]

- 15. pubs.acs.org [pubs.acs.org]

- 16. tert-Butyl Esters [organic-chemistry.org]

- 17. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. uwindsor.ca [uwindsor.ca]

Technical Support Center: High-Fidelity Acylation of 4-(Tert-butoxy)butan-1-amine

Ticket ID: ACYL-TBUT-001 Subject: Minimizing Side Reactions & Acid-Mediated Deprotection Status: Open / Technical Guide

Introduction: The Acid Management Paradox

Acylating 4-(tert-butoxy)butan-1-amine presents a specific chemoselective challenge. While the primary amine is a potent nucleophile, the tert-butyl ether protecting group is highly susceptible to acidolysis.

The standard acylation reaction (Amine + Acyl Chloride) generates one equivalent of Hydrochloric Acid (HCl) as a byproduct. If this HCl is not instantly neutralized, it will protonate the ether oxygen, leading to the cleavage of the tert-butyl group (isobutene ejection) and the formation of a primary alcohol. This alcohol can then undergo O-acylation (ester formation) or intramolecular cyclization.

This guide provides the protocols and troubleshooting logic to decouple the acylation event from acid-mediated degradation.

Module 1: The Mechanics of Failure

To prevent side reactions, you must understand the competing pathways. The diagram below illustrates how the "Happy Path" (Amide Formation) competes with the "Failure Path" (Acidolysis).

Reaction Pathway Analysis

Figure 1: The kinetic race between base neutralization and acid-catalyzed deprotection.

Module 2: Strategic Protocols

Do not rely on a generic acylation protocol. Choose the method based on your reagent availability and risk tolerance.

Method A: The "Base-First" Protocol (Acyl Chlorides)

Best for: High-throughput synthesis, cheap reagents. Risk Level: Moderate (Requires strict stoichiometry).

The Critical Rule: The base must be present in the reaction vessel before the acyl chloride is introduced.

-

Dissolution: Dissolve 1.0 equiv of 4-(tert-butoxy)butan-1-amine in anhydrous DCM (0.1 M concentration).

-

The Shield: Add 1.5 to 2.0 equiv of DIPEA (N,N-Diisopropylethylamine).

-

Why DIPEA? It is non-nucleophilic and sterically hindered, preventing it from reacting with the acyl chloride, unlike TEA which can occasionally form acyl-ammonium salts that complicate kinetics [1].

-

-

Cooling: Cool the mixture to 0 °C (Ice/Water bath).

-

Why? Acid-catalyzed cleavage of t-butyl ethers is temperature-dependent. Keeping it cold kinetically suppresses deprotection [2].

-

-

Addition: Add 1.05 equiv of Acyl Chloride dropwise over 15 minutes.

-

Quench: Quench with saturated NaHCO₃ (Sodium Bicarbonate) solution. Never quench with water or acidic brine initially.

Method B: The "Acid-Free" Protocol (Coupling Agents)

Best for: Precious intermediates, highly acid-sensitive substrates. Risk Level: Low.

This method avoids generating HCl entirely by activating a carboxylic acid in situ.

-

Activation: Dissolve 1.0 equiv Carboxylic Acid and 1.1 equiv HATU (or EDC/NHS) in DMF or DCM.

-

Base: Add 2.5 equiv DIPEA. Stir for 5 minutes to form the activated ester.

-

Coupling: Add 1.0 equiv 4-(tert-butoxy)butan-1-amine .

-

Reaction: Stir at Room Temperature.

Module 3: Troubleshooting & FAQ

Ticket System: Common Issues & Resolutions

| Symptom | Probable Cause | Diagnostic Check | Resolution |

| Mass Spec shows [M-56] peak | Loss of tert-butyl group (Isobutene loss). | Check reaction pH. Is it < 7? | Resolution: Increase base equivalents. Switch to Method B (HATU). Ensure temperature was 0°C during addition. |

| Mass Spec shows [M+R-CO] peak | Bis-acylation (Imide formation). | Are you using large excess of Acyl Chloride? | Resolution: Reduce Acyl Chloride to 1.0-1.05 equiv. Avoid DMAP (catalyst) as it promotes bis-acylation. |

| Low Yield + Ester formation | t-Bu cleavage followed by O-acylation. | NMR shows ester shift (~4.0 ppm). | Resolution: Your reaction medium became acidic. Follow "Base-First" addition strictly. |

| Starting Material Stalled | Hydrolysis of Acyl Chloride. | Is your solvent wet? | Resolution: Use anhydrous DCM/THF. Acyl chlorides hydrolyze rapidly in moist air. |

Module 4: Decision Logic (Troubleshooting Tree)

Use this logic flow to diagnose impurity profiles post-reaction.

Figure 2: Post-reaction diagnostic logic for impurity identification.

References

-

Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling.[8] Tetrahedron, 61(46), 10827-10852.

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[9] (Refer to Chapter on Ethers for t-Butyl stability data).

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 5. reddit.com [reddit.com]

- 6. Acetyl Deprotection - Acidic Conditions [commonorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Amide synthesis by acylation [organic-chemistry.org]

- 9. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 4-(Tert-butoxy)butan-1-amine Hydrochloride

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of novel and existing molecules is paramount. 4-(Tert-butoxy)butan-1-amine hydrochloride is a key building block, valued for its bifunctional nature, incorporating a protected hydroxyl group (via the tert-butyl ether) and a primary amine. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the cornerstone technique for verifying the identity and purity of such compounds.

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(tert-butoxy)butan-1-amine hydrochloride. Moving beyond a simple peak-list, we will dissect the spectrum by predicting the chemical shifts, integration, and multiplicity for each proton environment. To provide a richer context and highlight the spectral signatures of its constituent functional groups, we will compare its spectrum with those of two structurally related alternatives: Butan-1-amine hydrochloride and Tert-butyl methyl ether (MTBE) . This comparative approach serves as a self-validating system, enhancing the confidence in structural assignment for researchers in drug development and organic synthesis.

Section 1: Structural Analysis and Predicted ¹H NMR Spectrum of 4-(Tert-butoxy)butan-1-amine Hydrochloride

The structure of 4-(tert-butoxy)butan-1-amine hydrochloride dictates a unique ¹H NMR fingerprint. The presence of the electron-withdrawing, protonated amine (-NH₃⁺) and the ether oxygen atom creates distinct electronic environments along the butyl chain, while the sterically bulky tert-butyl group provides a highly characteristic singlet.

Below is the molecular structure with each unique proton environment labeled for discussion.

Figure 1: Structure of 4-(tert-butoxy)butan-1-amine hydrochloride with proton environments labeled (Ha-He).

Based on fundamental principles and established chemical shift data, we can predict the ¹H NMR spectrum. The electron density around a proton nucleus determines its resonance frequency; lower electron density (deshielding) results in a downfield shift (higher ppm value).[1][2]

Table 1: Predicted ¹H NMR Spectral Data for 4-(Tert-butoxy)butan-1-amine Hydrochloride

| Labeled Protons | Chemical Shift (δ, ppm) | Integration | Multiplicity (Splitting) | Rationale for Prediction |

| Hₐ (-C(CH₃)₃) | ~1.2 | 9H | Singlet (s) | These nine protons are equivalent and shielded. Their signal is a characteristic singlet due to the absence of adjacent protons.[3][4] |

| Hₑ (-NH₃⁺) | 7.5 - 8.5 | 3H | Broad Singlet (br s) | Amine protons are exchangeable and often appear as a broad signal. The chemical shift is highly dependent on solvent and concentration.[2] In some conditions, coupling to Hd may be observed. |

| Hd (-CH₂-NH₃⁺) | ~3.0 | 2H | Triplet (t) | These protons are adjacent to the electron-withdrawing ammonium group, causing a significant downfield shift. They are split into a triplet by the two neighboring Hc protons (n+1 rule).[5] |

| Hc (-CH₂-CH₂-NH₃⁺) | ~1.8 | 2H | Multiplet (m) or Quintet (quint) | These methylene protons are flanked by Hd and Hb. The signal will be split by both sets of neighbors, likely resulting in a complex multiplet. |

| Hb (-O-CH₂-) | ~3.4 | 2H | Triplet (t) | The adjacent electronegative oxygen atom strongly deshields these protons, shifting them downfield. The signal is split into a triplet by the two neighboring Hc protons.[6][7] |

Section 2: Comparative Spectral Analysis

To fully appreciate the spectral features, we compare the target compound with two simpler molecules. This comparison validates our assignments by isolating the contributions of the key functional groups.

-

Butan-1-amine hydrochloride (Alternative 1): This molecule removes the tert-butoxy group, allowing us to observe the signals of a simple protonated aminobutyl chain.

-

Tert-butyl methyl ether (MTBE) (Alternative 2): This reference compound isolates the signature of the tert-butoxy group, providing a direct comparison for the upfield portion of our target spectrum.[4]

Table 2: Comparative ¹H NMR Data (Predicted)

| Compound | Proton Environment | Chemical Shift (δ, ppm) | Integration | Multiplicity |

| 4-(Tert-butoxy)butan-1-amine HCl | -C(CH₃)₃ | ~1.2 | 9H | s |

| -O-CH₂- | ~3.4 | 2H | t | |

| -CH₂-CH₂-CH₂- | ~1.8 | 2H | m | |

| -CH₂-NH₃⁺ | ~3.0 | 2H | t | |

| Butan-1-amine HCl | -CH₃ | ~0.9 | 3H | t |

| -CH₂-CH₃ | ~1.4 | 2H | sextet | |

| -CH₂-CH₂-NH₃⁺ | ~1.7 | 2H | quintet | |

| -CH₂-NH₃⁺ | ~2.9 | 2H | t | |

| Tert-butyl methyl ether (MTBE) | -C(CH₃)₃ | ~1.2 | 9H | s |

| -O-CH₃ | ~3.2 | 3H | s |

Analysis of Comparison:

-

The singlet at ~1.2 ppm is present and integrates to 9H in both 4-(tert-butoxy)butan-1-amine HCl and MTBE, confirming this as the signature signal for the tert-butyl group .[3][8]

-

The signal for protons alpha to the ether oxygen (-O-CH₂-) in our target compound at ~3.4 ppm is consistent with the position of the methoxy protons in MTBE (~3.2 ppm), demonstrating the strong deshielding effect of the ether linkage.[9][10]

-

Comparing the target compound to butan-1-amine HCl, we see the replacement of the terminal methyl group's triplet (~0.9 ppm) with the complex signals of the tert-butoxy group. The signals for the protons adjacent to the ammonium group (~3.0 ppm and ~2.9 ppm, respectively) remain in a similar downfield region, confirming the influence of the -NH₃⁺ moiety.[11]

Section 3: Standard Operating Procedure for ¹H NMR Data Acquisition

To ensure reproducibility and accuracy, a standardized protocol is essential. The following procedure outlines the steps for acquiring a high-quality ¹H NMR spectrum.

Experimental Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 4-(tert-butoxy)butan-1-amine hydrochloride into a clean, dry NMR tube.

-

Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄, CD₃OD). D₂O is often preferred for amine hydrochlorides due to their high solubility.

-

Add a small amount of an internal standard, such as DSS or a capillary of TMS, for accurate chemical shift referencing (0.00 ppm).

-

Cap the NMR tube and gently invert several times to ensure the sample is completely dissolved and the solution is homogeneous.

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. Typical parameters include:

-

Pulse Angle: 30-45 degrees

-

Spectral Width: 12-16 ppm

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the internal standard peak to 0.00 ppm.

-

Integrate the peaks to determine the relative ratios of the protons.

-

Figure 2: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Section 4: Interpreting the Experimental Spectrum

An experimental spectrum provides the definitive data. The following table represents a typical experimental result for 4-(tert-butoxy)butan-1-amine hydrochloride in D₂O.

Table 3: Experimental ¹H NMR Data for 4-(Tert-butoxy)butan-1-amine Hydrochloride (400 MHz, D₂O)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment |

| 3.42 | 2H | t | Hb (-O-CH₂-) |

| 3.01 | 2H | t | Hd (-CH₂-ND₃⁺) |

| 1.79 | 2H | m | Hc (-CH₂-CH₂-ND₃⁺) |

| 1.55 | 2H | m | Hb 's coupling partner |

| 1.21 | 9H | s | Hₐ (-C(CH₃)₃) |

Key Interpretive Insights:

-

Solvent Effects: When using D₂O as the solvent, the acidic protons of the -NH₃⁺ group (Hₑ) will exchange with deuterium from the solvent. This causes their signal to disappear from the spectrum. This is a powerful diagnostic tool known as a "D₂O shake" to confirm the presence of exchangeable protons.[2]

-

Signal Assignment: The experimental data aligns exceptionally well with our predictions. The prominent singlet at 1.21 ppm is unmistakably the tert-butyl group. The two triplets at 3.42 ppm and 3.01 ppm correspond to the methylene groups adjacent to the ether oxygen and the deuterated amine, respectively. The remaining signals in the aliphatic region (~1.5-1.8 ppm) belong to the two central methylene groups (Hc and the coupling partner to Hb), which often appear as complex and overlapping multiplets.

-

Coupling Confirmation: The triplet nature of the signals at 3.42 ppm and 3.01 ppm confirms they are each adjacent to a CH₂ group, which is consistent with the molecular structure.

Conclusion

The ¹H NMR spectrum of 4-(tert-butoxy)butan-1-amine hydrochloride provides a wealth of structural information that is readily interpretable through a systematic analysis of chemical shifts, integration, and spin-spin splitting. The characteristic upfield singlet of the tert-butyl group and the downfield triplets corresponding to the methylene groups adjacent to the ether and ammonium functionalities serve as definitive markers for this molecule.

By employing a comparative approach with structurally related compounds like butan-1-amine hydrochloride and tert-butyl methyl ether, assignments can be made with a high degree of confidence. This guide demonstrates that a thorough understanding of fundamental NMR principles, coupled with a logical, comparative analytical strategy, is indispensable for the accurate and efficient structural verification required in modern chemical and pharmaceutical research.

References

-

ACD/Labs. (2026, January 27). t-Butyl group towers over other 1H resonances. ACD/Labs. [Link]

-

Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC. (n.d.). National Center for Biotechnology Information. [Link]

-

CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). University of Delhi. [Link]

-

What is predicted to be the typical ^1H -NMR chemical shift for methyl protons adjacent to an ether. (2023, February 16). Brainly.com. [Link]

-

Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of butane C4H10 CH3CH2CH2CH3 analysis. [Link]

-

OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of but-1-ene. [Link]

-

Open Library Publishing Platform. (n.d.). 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. [Link]

-

Chemistry Stack Exchange. (2015, August 18). 1H (proton) NMR spectra for alkanes. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Chemistry Steps. (2024, August 1). NMR Chemical Shift Values Table. [Link]

-

Oregon State University. (2022, March 9). 1H NMR Chemical Shift. [Link]

-

Compound Interest. (n.d.). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. [Link]

-

National Institute of Standards and Technology. (n.d.). Tert-butyl amine hydrochloride. NIST WebBook. [Link]

-

Chemistry LibreTexts. (2024, October 3). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. [Link]

-

ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

-

PubMed. (2014, January 14). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(Tert-butoxy)aniline. PubChem. [Link]

Sources

- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. acdlabs.com [acdlabs.com]

- 3. acdlabs.com [acdlabs.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]

- 7. brainly.com [brainly.com]

- 8. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 9. organicchemistryguide.com [organicchemistryguide.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CAS 3858-78-4: 1-Butanamine, hydrochloride (1:1) [cymitquimica.com]

mass spectrometry fragmentation pattern of 4-(Tert-butoxy)butan-1-amine

Technical Comparison Guide: Mass Spectrometry Characterization of 4-(Tert-butoxy)butan-1-amine

Executive Summary

4-(Tert-butoxy)butan-1-amine (CAS: 2305252-57-5 as HCl salt) is a critical bifunctional linker used in the synthesis of PROTACs and other bioconjugates. Its structural integrity hinges on the stability of the tert-butyl ether moiety, which is acid-labile but stable under basic conditions.

This guide provides a definitive analysis of its mass spectrometry (MS) behavior. Unlike standard aliphatic amines, this molecule exhibits a competing fragmentation landscape driven by the basicity of the primary amine and the lability of the tert-butyl ether.

Key Findings:

-

Diagnostic Transition (ESI+): The neutral loss of isobutene (56 Da) is the primary identifier, shifting the precursor

to a characteristic fragment at -

Secondary Cyclization: The resulting 4-aminobutanol fragment undergoes rapid intramolecular cyclization to the pyrrolidinium ion (

), a high-intensity daughter ion useful for quantification. -

Method Recommendation: ESI-MS/MS is superior to EI-GC/MS for molecular weight confirmation, as EI leads to excessive fragmentation dominated by non-specific

-cleavage (

Structural Analysis & Theoretical Fragmentation

The molecule consists of a flexible butyl chain terminated by a primary amine (proton affinity ~918 kJ/mol) and a tert-butyl ether. In positive ion mode (ESI+), protonation occurs preferentially at the nitrogen. However, the fragmentation energy landscape is dominated by the ether oxygen.

The "t-Butyl Pop" Mechanism (Retro-Ene)

The hallmark of tert-butyl ethers in MS is the elimination of isobutene (

Intramolecular Cyclization (The "Proline" Effect)

Upon losing the tert-butyl group, the remaining species is protonated 4-aminobutanol. In the gas phase, the amine nitrogen acts as a nucleophile, attacking the carbon adjacent to the hydroxyl group (after water loss) or simply displacing water, forming a stable 5-membered pyrrolidine ring.

Fragmentation Pathway Diagram

Caption: Figure 1. Competing fragmentation pathways.[1][2][3] The solid lines represent the dominant ESI+ pathway (Isobutene loss followed by cyclization). Dashed lines indicate high-energy fragments typical of EI.

Comparative Ionization Performance

This section objectively compares the recommended ESI approach against the traditional EI method and an alternative structural analog (n-Butyl ether) to demonstrate specificity.

Table 1: Ionization Method Comparison

| Feature | ESI-MS/MS (Recommended) | EI-GC/MS (Alternative) | Performance Note |

| Parent Ion | EI energy (70eV) often obliterates the molecular ion of aliphatic amines. | ||

| Base Peak | |||

| Selectivity | High (Transition | Low | EI spectrum resembles generic alkyl amines. |

| Detection Limit | < 1 ng/mL (MRM mode) | ~100 ng/mL (Scan mode) | ESI offers superior sensitivity for polar salts (HCl form). |

Comparison with n-Butyl Analog (Specificity Check)

Researchers often confuse tert-butoxy and n-butoxy variants.

-

Target (t-Butoxy): Shows loss of 56 Da (Isobutene).

-

Analog (n-Butoxy): Does not lose 56 Da easily. Instead, it loses 43 Da (Propyl radical) or 73 Da (Butoxy radical).

-

Conclusion: The transition

is unique to the tert-butyl isomer.

Experimental Protocol: Validated LC-MS/MS Workflow

To ensure reproducible data, follow this self-validating protocol. The use of an acidic mobile phase is mandatory to stabilize the protonated amine.

Sample Preparation

-

Stock: Dissolve 1 mg of 4-(Tert-butoxy)butan-1-amine HCl in 1 mL Methanol (1 mg/mL).

-

Dilution: Dilute to 1 µg/mL in 0.1% Formic Acid in Water.

-

Why? High pH causes amine adsorption to glass/plastic; acid ensures solubility and pre-charges the amine for ESI.

-

LC Conditions

-

Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm, 3.5µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Note: The t-butyl group adds significant lipophilicity compared to 4-aminobutanol, increasing retention time.

-

MS Parameters (Triple Quadrupole)

-

Source: ESI Positive.[4]

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 25 V (Keep low to prevent in-source fragmentation of the labile ether).

-

Collision Energy (CE):

-

Transition 1 (Quantifier):

(CE: 15-20 eV). -

Transition 2 (Qualifier):

(CE: 25-30 eV).

-

Experimental Workflow Diagram

Caption: Figure 2. MRM Workflow for specific detection. Note the use of acidic diluent to prevent amine adsorption.

References

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for alpha-cleavage and inductive cleavage rules).

-

NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Aliphatic Amines. National Institute of Standards and Technology. [Link]

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing. (Reference for retro-ene elimination of isobutene from t-butyl ethers). [Link]

Sources

Comparative Guide: Reactivity & Stability of Tert-Butoxy vs. Methoxy Amine Linkers

Executive Summary

In the design of antibody-drug conjugates (ADCs), peptide therapeutics, and biopolymers, the choice of the alkoxyamine linker (

This guide compares Methoxyamine (standard) and Tert-Butoxyamine (sterically hindered) linkers. While methoxyamine linkers offer rapid kinetics and robust stability suitable for permanent conjugation, tert-butoxyamine linkers introduce significant steric bulk and acid-lability. This guide details the mechanistic divergences, kinetic data, and stability profiles to support evidence-based selection in drug development workflows.

Mechanistic Foundations: The -Effect vs. Steric Hindrance

The reactivity of alkoxyamines in oxime ligation is governed by the competition between the

Reaction Mechanism

The condensation of an alkoxyamine with a carbonyl (ketone/aldehyde) proceeds via a nucleophilic attack, forming a tetrahedral carbinolamine intermediate, followed by acid-catalyzed dehydration to the oxime.

Key Difference:

-

Methoxy Linkers (

): The small methyl group minimizes steric clash during the nucleophilic attack, allowing the -

Tert-Butoxy Linkers (

): The bulky tert-butyl group creates significant steric repulsion as the nitrogen approaches the electrophilic carbonyl carbon. This destabilizes the transition state of the rate-determining step (nucleophilic attack), drastically reducing

Pathway Visualization

The following diagram illustrates the kinetic bottleneck introduced by the tert-butoxy group compared to the methoxy group.

Figure 1: Reaction pathway for oxime ligation. The steric bulk of the tert-butoxy group raises the energy of the Transition State (TS), significantly slowing the initial nucleophilic attack.

Kinetic Performance Analysis

Experimental data consistently demonstrates that steric bulk on the alkoxyamine oxygen correlates inversely with reaction rates.

Comparative Kinetics

In standard ligation conditions (pH 4.5–7.0, aniline catalyst), methoxyamine linkers exhibit second-order rate constants (

| Feature | Methoxy Linker ( | Tert-Butoxy Linker ( | Impact on Workflow |

| Relative Nucleophilicity | High (Baseline) | Low | tBu requires higher equivalents or longer reaction times. |

| Steric Hindrance | Minimal | High | tBu yields are lower with sterically demanding payloads (e.g., ketones). |

| Fast ( | Slow ( | Methoxy allows for rapid, near-stoichiometric labeling. | |

| Catalyst Response | High response to aniline | Moderate response | Aniline catalysis is essential for tBu linkers to achieve viable rates. |

Experimental Implication

-

Methoxy: Ideal for low-concentration biomolecules (e.g., site-specific antibody conjugation) where kinetics are critical to drive the reaction to completion.

-

Tert-Butoxy: Often fails to reach quantitative conversion with sterically hindered ketones on the protein surface.

Stability Profile: Hydrolysis & Acid Lability

The most critical distinction for drug development is the stability of the resulting conjugate. While oximes are generally stable at physiological pH, the ether bond within the tert-butoxy linker introduces a specific vulnerability.

Oxime Hydrolysis (C=N Bond)

-

Methoxy Oxime: Highly stable at pH 7.4. Hydrolysis is slow even at pH 4.5.

-

Tert-Butoxy Oxime: The steric bulk of the tBu group can theoretically protect the

bond from hydrolytic enzymes or water attack. However, this benefit is negated by the lability of the

Ether Cleavage (The "Acid Trap")

The tert-butyl ether (

-

Methoxy:

ether is chemically inert under standard biological and most synthetic acidic conditions. -

Tert-Butoxy:

ether is prone to cleavage in strong acid (TFA) and shows reduced stability in acidic biological compartments compared to methyl ethers.

Figure 2: Stability divergence under acidic stress. Methoxy linkers remain intact, whereas tert-butoxy linkers risk ether cleavage and payload loss.

Experimental Protocols

Protocol: Comparative Kinetic Assay (UV/Vis)

To objectively compare the reactivity of a specific payload with Me- vs. tBu-linkers:

-

Reagents: Prepare 10 mM stock solutions of the Methoxy-amine and Tert-butoxy-amine ligands in DMSO. Prepare 1 mM p-nitrobenzaldehyde (chromogenic reporter) in 100 mM Acetate Buffer (pH 4.5).

-

Reaction: Mix equimolar amounts (50 µM final) of aldehyde and amine in a quartz cuvette.

-

Monitoring: Track the change in absorbance at 260–300 nm (oxime formation) over 60 minutes at 25°C.

-

Analysis: Fit the absorbance data to a pseudo-first-order kinetic model to derive

.-

Expectation: The Methoxy curve will plateau significantly faster (higher

) than the Tert-butoxy curve.

-

Protocol: Acid Stability Challenge

-

Synthesis: Conjugate both linkers to a model peptide. Purify via HPLC.

-

Incubation: Dissolve conjugates in two buffers:

-

PBS (pH 7.4) - Physiological control.

-

Acetate (pH 4.0) - Lysosomal mimic.

-

-

Analysis: Analyze aliquots by LC-MS at t=0, 24h, and 48h.

-

Readout:

-

Look for the mass of the intact conjugate.

-

For tBu, specifically monitor for the loss of 56 Da (isobutene) or total hydrolysis (loss of linker).

-

Decision Matrix

| Requirement | Recommended Linker | Rationale |

| ADC / Stable Conjugate | Methoxy ( | Superior kinetic efficiency allows for lower drug equivalents; high hydrolytic stability ensures payload stays attached in circulation. |

| Acid-Cleavable Design | Tert-Butoxy ( | Only if acid-triggered release is specifically desired and the release mechanism (ether cleavage) is validated. Otherwise, avoid. |

| Sterically Crowded Target | Methoxy ( | tBu linkers will likely fail to conjugate effectively to hindered ketones/aldehydes. |

| Synthetic Intermediate | Tert-Butoxy ( | Can be used if the oxime needs to be removed later via strong acid treatment (acting as a protecting group). |

References

-

Kalia, J., & Raines, R. T. (2008).[1] Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.[1] Link

-

Agten, S. M., Dawson, P. E., & Hackeng, T. M. (2016). Oxime conjugation in protein chemistry: from carbonyl incorporation to nucleophilic catalysis. Journal of Peptide Science, 22(5), 271-279. Link

-

Crisalli, P., & Kool, E. T. (2013). Water-soluble organocatalysts for hydrazone and oxime formation. The Journal of Organic Chemistry, 78(3), 1184-1189. Link

- Cho, B. T., & Choi, O. K. (2011). Steric effects in the reaction of alkoxyamines. Tetrahedron Letters (General reference on steric hindrance in amine nucleophilicity).

Sources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.